molecular formula C15H13ClF3NO B1171347 GASA protein CAS No. 167679-73-4

GASA protein

Cat. No.: B1171347
CAS No.: 167679-73-4
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellic Acid-Stimulated Arabidopsis (GASA) proteins are a family of cysteine-rich peptides characterized by a conserved C-terminal domain containing 12 invariant cysteine residues, which are crucial for their structure and function . These proteins are widely distributed in plants and are recognized as key signaling integrators involved in complex hormone crosstalk, primarily responding to gibberellin (GA) but also interacting with signaling pathways for abscisic acid (ABA), auxin, brassinosteroids, and jasmonic acid . The main research applications of GASA proteins include investigating plant growth and developmental processes such as seed germination, root growth, stem elongation, flowering, and petal expansion . They are also critical for studying plant responses to abiotic stresses like drought, salinity, and cold, as well as biotic stress defense against fungal pathogens . The mechanism of action for GASA proteins often involves localization to the cell wall or apoplast, where they function as signaling molecules. Their activity is frequently linked to the modulation of redox homeostasis and interaction with other proteins, influencing cellular processes such as division and expansion . For instance, some members like the TdGASA1 protein from durum wheat exhibit direct antifungal activity, enhancing basal resistance when overexpressed . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

167679-73-4

Molecular Formula

C15H13ClF3NO

Synonyms

GASA protein

Origin of Product

United States

Comparison with Similar Compounds

Sequence Similarity and Phylogenetic Relationships

GASA proteins exhibit varying degrees of sequence conservation across species. For example:

  • Lily (Lilium davidii): LdGASA1 shares 40–70% amino acid sequence similarity with GASA proteins from onion (Allium cepa), asparagus (Asparagus officinalis), and grapevine (Vitis vinifera) .
  • Grapevine : The GASA family has three clades (G1, G2, G3) with intra-clade similarity indices of 59.4%, 57.4%, and 20.23%, respectively. The overall similarity across all 14 grapevine GASA proteins is 16.87% .
  • Cotton : Phylogenetic analysis grouped 132 GASA proteins into four clades, with close relationships observed between Gossypium barbadense and G. hirsutum .

Table 1: Sequence Similarity of GASA Proteins Across Species

Species Clade/Group Similarity Index (%) Key Reference
Grapevine (Vitis) G1 59.4
Grapevine (Vitis) G2 57.4
Grapevine (Vitis) G3 20.23
Cotton (Gossypium) Group 1–4 45–85 (intra-group)

Phylogenetic studies reveal that monocot GASA genes (e.g., rice, maize) cluster more closely than dicot genes (e.g., tomato, Arabidopsis), suggesting lineage-specific diversification . For instance, Theobroma cacao GASA proteins group into five clades, with one member (tcGASA16) showing closer affinity to Arabidopsis than other cacao GASA genes .

Structural Motifs and Domain Conservation

The GASA domain is universally conserved, but additional motifs drive functional divergence:

  • Cucurbitaceae : Motifs 1 and 3 are present in all GASA proteins, while motif 5 is unique to the G1 subgroup .
  • Tomato : All 17 SlGASA proteins contain motifs 1–3, with motif 3 linked to signal peptide function .
  • Prunus mume : PmGASA proteins share 12-cysteine residues but differ in N-terminal motifs, influencing hormone-responsive expression .

Table 2: Conserved Motifs in GASA Proteins

Species Conserved Motifs Functional Role Reference
Tomato 1, 2, 3 GASA domain, signal peptide
Cucurbitaceae 1, 3, 5 Hormone response, stress
Common Bean Variable miRNA targeting (e.g., miR164)

Gene Duplication and Family Expansion

Segmental and tandem duplications are key drivers of GASA family expansion:

  • Cotton : Segmental duplication expanded the GASA family in Gossypium barbadense (33 genes) and G. hirsutum (38 genes) .
  • Cacao (Theobroma cacao) : Nine tcGASA genes arose from segmental duplication, forming four pairs .
  • Peanut (Arachis hypogaea) : Tandem duplication generated 17 AhGASA genes, influencing pod development .

Functional Diversity and Cross-Species Comparisons

  • Hormone Crosstalk :
    • Prunus mume PmGASA genes are implicated in GA, ABA, and auxin signaling .
    • Tomato GASA proteins interact with ethylene-responsive transcription factors under drought stress .
  • Stress Responses :
    • Citrus CcGASA4 is induced by Citrus tristeza virus infection .
    • Common bean Pvul-GASA genes respond to salt stress via miRNA regulation .
  • Developmental Roles :
    • Peanut AhGASA genes regulate pod size through tissue-specific expression .
    • Cotton GhGASA proteins influence fiber development .

Preparation Methods

Tissue Homogenization and Initial Processing

Native GASA proteins are often extracted from plant or animal tissues through mechanical disruption. For example, human liver-derived galactosylceramide sulfatase (GSase) activator—a functionally analogous protein—was homogenized in 0.2 M sodium acetate buffer (pH 4.8) with n-butanol to solubilize membrane-bound proteins. The homogenate was stirred for 24 hours to maximize protein release, followed by centrifugation at 10,000 × g for 30 minutes to remove debris.

Key Considerations:

  • Buffer Composition : Low-pH acetate buffers (pH 4.8–5.0) stabilize acidic proteins like GASA homologs.

  • Detergent Use : n-Butanol enhances lipid-rich membrane protein extraction without denaturing labile domains.

Fractional Precipitation with Acetone

Crude extracts are often subjected to acetone precipitation to remove contaminants. In GSase activator purification, 40% acetone saturation precipitated high-molecular-weight proteins, while the target protein remained in the supernatant. Increasing acetone to 70% precipitated the activator, yielding a 2% recovery rate.

Optimization Challenges:

  • Temperature Control : Precipitation at 4°C prevents protein aggregation.

  • Yield Trade-offs : Multi-step acetone fractionation improves purity but reduces yield.

Gel Filtration Chromatography

Size-exclusion chromatography (SEC) on Sephadex matrices resolves proteins by molecular weight. GSase activator purification employed sequential SEC on Sephadex G-100 and G-50 columns, eluting with 0.2 M ammonium acetate (pH 4.8). The activator (≈22 kDa) was separated from arylsulfatase A (≈120 kDa), achieving a 1,700-fold purification.

Technical Parameters:

Column TypeResolution Range (kDa)Elution Buffer
Sephadex G-10010–1500.2 M ammonium acetate, pH 4.8
Sephadex G-501–300.2 M ammonium acetate, pH 4.8

Preparative Polyacrylamide Gel Electrophoresis (PAGE)

Final purification of GSase activator utilized preparative PAGE under non-denaturing conditions (2% resolving gel, pH 8.8). Protein extracted from gel slices exhibited homogeneity, confirmed by a single band in analytical PAGE.

Limitations:

  • Scalability : PAGE is labor-intensive and unsuitable for large-scale production.

  • Protein Recovery : Electroelution or gel slicing reduces yields by 20–30%.

Recombinant Production of GASA Proteins in E. coli

Cloning and Vector Design

The durum wheat TdGASA1 gene was cloned into the pET28a(+) vector, which includes a His-tag for affinity purification. The open reading frame (ORF) was optimized for codon usage in E. coli BL21(DE3) cells to enhance expression.

Cloning Workflow:

  • PCR Amplification : Gene-specific primers with restriction sites (e.g., NdeI/XhoI).

  • Ligation : Insertion into pET28a(+) via T4 DNA ligase.

  • Transformation : Heat-shock introduction into competent E. coli cells.

Induction and Protein Expression

Recombinant TdGASA1 expression was induced with 0.5 mM IPTG at 37°C for 4–6 hours. SDS-PAGE confirmed a 11 kDa band, consistent with the predicted molecular weight.

ParameterValue
Induction Temperature37°C
IPTG Concentration0.5 mM
Induction Duration4–6 h
Protein Yield0.55 mg/mL

Affinity Chromatography and Tag Removal

The His-tagged protein was purified using Ni-NTA resin under native conditions. Imidazole (250 mM) eluted the bound protein, followed by dialysis to remove contaminants. Thrombin cleavage excised the His-tag, yielding tag-free TdGASA1.

Critical Steps:

  • Imidazole Gradient : Stepwise increments (20–250 mM) prevent co-elution of non-specific proteins.

  • Tag Removal Efficiency : >90% cleavage confirmed by Western blot.

Comparative Analysis of Preparation Methods

Yield and Purity

MethodSourceYieldPurityTime Required
Native ExtractionHuman liver2%Homogeneous (PAGE)7–10 days
RecombinantE. coli0.55 mg/mL>90% (SDS-PAGE)3–4 days

Functional Integrity Assessment

  • Enzymatic Assays : GSase activator activity was measured using [³H]galactosylceramide sulfatase hydrolysis.

  • Antimicrobial Activity : Recombinant TdGASA1 inhibited Fusarium graminearum growth at 50 µg/mL.

Challenges and Innovations in GASA Protein Preparation

Solubility Issues in Recombinant Systems

GASA proteins with cysteine-rich domains often form inclusion bodies. Co-expression with chaperones (e.g., GroEL/ES) or low-temperature induction (16°C) improves solubility.

Post-Translational Modifications

Native GASA proteins may require glycosylation for activity, limiting bacterial systems. Pichia pastoris is being explored for eukaryotic post-translational modifications .

Q & A

Basic: What methodologies are recommended for identifying GASA gene family members in plant genomes?

To identify GASA genes, researchers typically use homology-based approaches combining Hidden Markov Models (HMMs) and BLAST searches. For example:

  • HMM profiles (e.g., PF02704 GASA domain) are used to scan genome databases. Manual curation ensures the presence of conserved domains and signal peptides .
  • BLASTP against reference GASA proteins (e.g., from Arabidopsis or tomato) helps retrieve homologous sequences .
  • Domain validation via tools like CDD or SMART confirms structural integrity .
    Example: In tomato, 17 GASA genes were identified using HMM and manual validation of signal peptides .

Basic: What structural features distinguish GASA proteins?

GASA proteins are characterized by:

  • N-terminal signal peptides (18–29 amino acids) for secretion.
  • Variable middle regions rich in polar residues.
  • C-terminal GASA domain (PF02704) with conserved motifs (e.g., 12-cysteine residues) .
    Methodological note: Use MEME Suite or Pfam to identify conserved motifs (e.g., motifs 1–3 in tomato GASA) .

Advanced: How can researchers analyze GASA gene expression patterns under abiotic/biotic stress?

  • qRT-PCR : Validate stress-responsive candidates (e.g., LdGASA1 in lily shows differential expression during bulb development ).
  • RNA-seq : Genome-wide studies in rice and tomato reveal stress-specific expression (e.g., SlGASA13/17 upregulated during fruit ripening ).
  • Cis-element analysis : Tools like PlantCARE identify stress-responsive promoters (e.g., ABA-, salt-, or pathogen-responsive elements in grapevine GASA promoters ).

Advanced: What computational tools predict GASA protein structures and functional sites?

  • Homology modeling : Use Phyre2 in "intensive mode" with PDB templates (e.g., modeling Pvul-GASA proteins in common bean ).
  • Active site prediction : GASS-WEB scans protein structures against catalytic/binding site templates from CSA databases .
    Limitation: Structural variations may arise due to divergent middle regions .

Advanced: How to functionally characterize GASA genes using genetic mutants?

  • Overexpression/Knockout lines : Study phenotypes under stress. For example, Arabidopsis GASA14 mutants show reduced germination under ABA/paclobutrazol, while overexpressors resist ROS accumulation .
  • CRISPR-Cas9 : Target GASA genes in model plants (e.g., tomato SlGASA1 regulates ethylene biosynthesis via FUL1 interaction ).
  • Dual-luciferase assays : Test transcriptional regulation (e.g., GASA4 in citrus induced by viral infection ).

Advanced: How to investigate GASA regulatory networks in hormone signaling?

  • Yeast two-hybrid (Y2H) : Identify interactors (e.g., SlGASA1 binds FUL1 to repress ACS2/ACO1 in ethylene biosynthesis ).
  • ChIP-seq : Map transcription factor binding to GASA promoters (e.g., DELLA proteins repress GASA14 in GA signaling ).
  • DAP-seq : Profile DNA-binding proteins regulating GASA expression .

Advanced: What explains contradictory findings in GASA gene counts across species?

Discrepancies arise from:

  • Identification criteria : Some studies exclude genes lacking signal peptides , while others use relaxed thresholds .
  • Evolutionary divergence : Monocots (e.g., rice) show higher GASA diversity than dicots .
    Example: 92 GASA genes clustered across 12 phylogenetic groups in a pan-plant study , versus 17 in tomato .

Advanced: How to study post-translational modifications (PTMs) of GASA proteins?

  • Phosphoproteomics : Enrich phosphorylated peptides via LC-MS/MS (e.g., Snakin-1 in potato undergoes phosphorylation ).
  • Ubiquitination assays : Use MG132-treated plants to stabilize ubiquitinated GASA proteins .
  • Bioinformatics : Predict PTMs using tools like NetPhos or PlantPTM .

Advanced: What role do GASA proteins play in ROS signaling during stress?

  • DAB/NBT staining : Visualize ROS accumulation in mutants (e.g., GASA14 overexpressors suppress H2O2 levels ).
  • Transcriptomics : Link GASA expression to ROS-related genes (e.g., PRGL in gerbera regulates cell wall integrity ).
  • Electrophoretic mobility shift assay (EMSA) : Test GASA binding to ROS-responsive promoters .

Advanced: How to integrate multi-omics data for GASA functional annotation?

  • Co-expression networks : Use WGCNA to cluster GASA genes with stress-responsive modules .
  • Proteomics : Compare GASA abundance in subcellular fractions (e.g., cytoplasmic localization of LdGASA1 ).
  • Machine learning : Train classifiers on RNA-seq and phenotypic data to predict GASA roles .

Key Data Contradictions and Resolutions

  • Gene counts : Vary due to HMM stringency (e.g., 14 GASA genes in grapevine vs. 17 in tomato ).
  • Functional redundancy : Some GASA genes show overlapping roles (e.g., SlGASA1 and SlGASA13/17 in tomato ripening ), while others are stress-specific .

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